5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide
Description
5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol . This compound is notable for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a picolinamide core. It is used in various scientific research applications due to its distinct chemical properties.
Properties
Molecular Formula |
C11H15N3O4S |
|---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-(methanesulfonamido)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15N3O4S/c1-12-11(15)10-9(14-19(2,16)17)5-8(6-13-10)18-7-3-4-7/h5-7,14H,3-4H2,1-2H3,(H,12,15) |
InChI Key |
ITRLPIFGZPDJLX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=N1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclopropoxy Group:
Sulfonamidation: The methylsulfonamido group is introduced using sulfonyl chloride reagents under basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted picolinamide derivatives.
Scientific Research Applications
5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition. The cyclopropoxy group provides steric hindrance, affecting the binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropoxy-N-methyl-5-(methylsulfonamido)picolinamide: Similar structure but different positional isomers.
Sulfonimidates: Share the sulfonamido functional group but differ in overall structure and reactivity.
Uniqueness
5-Cyclopropoxy-N-methyl-3-(methylsulfonamido)picolinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
